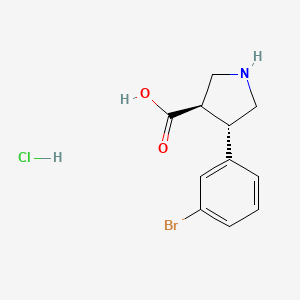

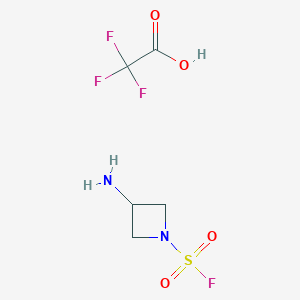

![molecular formula C20H19N3O3S B2771170 3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-43-5](/img/structure/B2771170.png)

3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” belongs to a class of compounds known as pyrimido[4,5-b]quinolines . These compounds have been synthesized and studied for their wide range of biological properties .

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent reaction of 1,3 diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and an aromatic aldehyde . This process is carried out through a mechanochemical synthesis using a ball-mill . The transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines include a multicomponent reaction of 1,3 diketones, 6-aminouracil, and an aromatic aldehyde . This transformation is carried out in a one-pot, catalyst-free, and solvent-free pathway .Aplicaciones Científicas De Investigación

Geometrical Change Through Hydrogen Bonding

Studies on flavoenzyme models, such as those involving pyrimido[4,5-b]quinoline derivatives, highlight the significant impact of hydrogen bonding on the geometrical properties of molecules, which can alter their redox reaction capabilities (Kawai, Kunitomo, & Ohno, 1996). This suggests potential applications in understanding enzyme catalysis and designing redox-active materials.

Reactions at the Heterocyclic Ring

Research on pyrimido[5,4‐b]quinolines investigates reactions at heterocyclic ring-carbon and nitrogen atoms, offering insights into the chemical reactivity and potential for synthesizing novel derivatives with specific properties (Levine, Chu, & Bardos, 1977). Such knowledge is crucial for designing compounds with tailored functionalities for various applications, including medicinal chemistry.

Corrosion Inhibition

A study on 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments demonstrates the potential of pyrimido[4,5-b]quinoline derivatives in industrial applications, particularly for protecting metals from corrosion (Verma et al., 2016). This research combines experimental and theoretical approaches to understand the mechanisms of corrosion inhibition and the effectiveness of these compounds.

Antineoplastic Evaluation

The synthesis and evaluation of pyrimido[4,5-b]quinoline derivatives for anti-neoplastic properties highlight the potential of these compounds in cancer research, particularly in cytotoxicity against specific cell lines (Helissey, Parrot-Lopez, Renault, Cros, & Paoletti, 1987). Such studies are foundational for the development of new chemotherapeutic agents.

Electron Transport in Solar Cells

Research on n-type conjugated polyelectrolytes incorporating pyrimido[4,5-b]quinoline units for electron transport in polymer solar cells suggests applications in renewable energy technologies. These compounds contribute to improved power conversion efficiencies by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Direcciones Futuras

The synthesis of pyrimido[4,5-b]quinolines and related compounds continues to be an area of interest due to their wide range of biological properties . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and optimizing their properties for potential therapeutic applications .

Propiedades

IUPAC Name |

3-(3-methoxypropyl)-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-22-14-8-4-3-7-13(14)17(24)16-19(22)21-18(15-9-5-12-27-15)23(20(16)25)10-6-11-26-2/h3-5,7-9,12H,6,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQULMMVIWHUKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

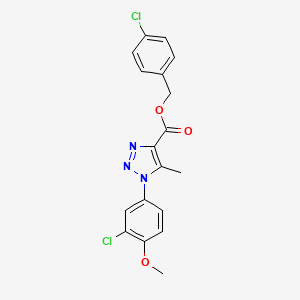

![3,5-dimethyl-1-[4-(propan-2-yl)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole](/img/structure/B2771089.png)

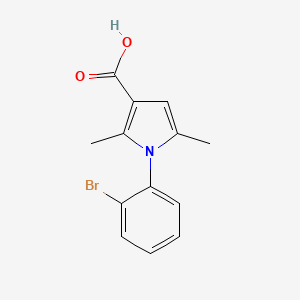

![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2771099.png)

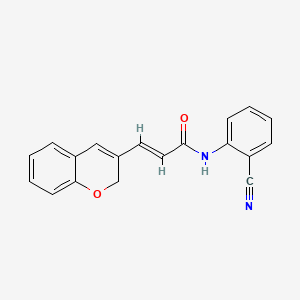

![3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)

![N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2771104.png)

![3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2771106.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)

![ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2771109.png)

![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2771110.png)